molecular formula C8H16S2 B13746799 (Z)-1,1'-[Vinylenebis(thio)]bispropane CAS No. 4533-92-0

(Z)-1,1'-[Vinylenebis(thio)]bispropane

Cat. No.: B13746799
CAS No.: 4533-92-0
M. Wt: 176.3 g/mol
InChI Key: WERZWRCQQURDDW-FPLPWBNLSA-N
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Description

(Z)-1,1’-[Vinylenebis(thio)]bispropane is an organic compound characterized by the presence of a vinyl group and two thioether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,1’-[Vinylenebis(thio)]bispropane typically involves the reaction of a vinyl-containing precursor with a thiol compound. One common method is the thiol-ene “click” reaction, which is known for its efficiency and high yield . This reaction can be initiated using radical initiators such as azobisisobutyronitrile (AIBN) or by UV light . The reaction proceeds under mild conditions and is often carried out in the presence of a solvent like dichloromethane.

Industrial Production Methods

Industrial production of (Z)-1,1’-[Vinylenebis(thio)]bispropane may involve large-scale thiol-ene reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and green chemistry principles is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-1,1’-[Vinylenebis(thio)]bispropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Thiols, amines, base catalysts like triethylamine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethyl-substituted thioethers

    Substitution: Thioether derivatives with various functional groups

Mechanism of Action

The mechanism of action of (Z)-1,1’-[Vinylenebis(thio)]bispropane involves its ability to form covalent bonds with other molecules through its vinyl and thioether groups. This reactivity allows it to modify surfaces, create cross-linked networks, and interact with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(phenylthio)ethane
  • 1,2-Bis(methylthio)ethane
  • 1,2-Bis(ethylthio)ethane

Uniqueness

(Z)-1,1’-[Vinylenebis(thio)]bispropane is unique due to its vinyl group, which provides additional reactivity compared to similar compounds with only thioether linkages. This makes it particularly useful in applications requiring cross-linking or surface modification .

By understanding the properties and applications of (Z)-1,1’-[Vinylenebis(thio)]bispropane, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

CAS No.

4533-92-0

Molecular Formula

C8H16S2

Molecular Weight

176.3 g/mol

IUPAC Name

1-[(Z)-2-propylsulfanylethenyl]sulfanylpropane

InChI

InChI=1S/C8H16S2/c1-3-5-9-7-8-10-6-4-2/h7-8H,3-6H2,1-2H3/b8-7-

InChI Key

WERZWRCQQURDDW-FPLPWBNLSA-N

Isomeric SMILES

CCCS/C=C\SCCC

Canonical SMILES

CCCSC=CSCCC

Origin of Product

United States

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